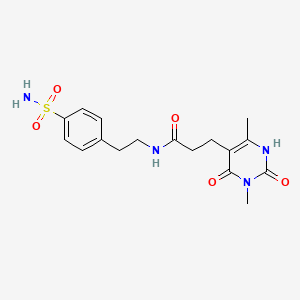

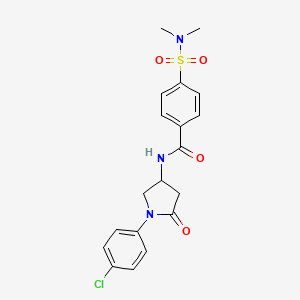

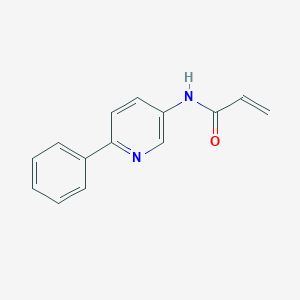

(Z)-2-(4-(thiophen-2-yl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-(thiophen-2-yl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol, also known as TET, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. TET is a thiazole derivative that has shown promising results in various studies due to its unique chemical structure and properties.

Scientific Research Applications

Coordination Chemistry and Metal Complex Formation

- Novel transition and rare-earth metal complexes have been synthesized using heterocyclic derivatives similar to the compound . These complexes have been characterized using various spectroscopic techniques and crystallographic data, indicating potential applications in coordination chemistry and material science (Kovalchukova et al., 2017).

Catalysis and Organic Synthesis

- Thiazole-hydrazone ligands have been encapsulated in zeolite Y, forming complexes that serve as efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This suggests potential catalytic applications for similar thiazole-containing compounds (Ghorbanloo & Maleki Alamooti, 2017).

Green Chemistry and Ionic Liquids

- A green synthesis approach has been employed to synthesize functionalized thiazol-2(3H)-imines via a three-component tandem reaction in ionic liquid media, highlighting the role of green solvents in the synthesis of thiazole derivatives (Shahvelayati et al., 2017).

Bioactive Compounds and Pharmaceutical Applications

- Thiazole and thiophene derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and cytotoxic properties. This indicates the potential of such compounds in the development of new pharmaceutical agents (Mansour & Mohamed, 2014).

properties

IUPAC Name |

2-[2-(4-methylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS2/c1-12-4-6-13(7-5-12)17-16-18(8-9-19)14(11-21-16)15-3-2-10-20-15/h2-7,10-11,19H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGDHOAJXOIYNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-(thiophen-2-yl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2961564.png)

![Ethyl 4-[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2961567.png)

![2-Oxo-6-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B2961570.png)

![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2961576.png)